Allylsulfenate
CAS No.: 62965-27-9
Cat. No.: VC1903366
Molecular Formula: C3H6OS
Molecular Weight: 90.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62965-27-9 |
|---|---|
| Molecular Formula | C3H6OS |
| Molecular Weight | 90.15 g/mol |
| IUPAC Name | 3-hydroxysulfanylprop-1-ene |
| Standard InChI | InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2 |
| Standard InChI Key | WLHNIAVMSNXYHO-UHFFFAOYSA-N |
| SMILES | C=CCSO |
| Canonical SMILES | C=CCSO |
Introduction
Chemical Structure and Properties
Allylsulfenate (C₃H₆OS) is the sulfenic acid derivative of allyl compounds, containing a sulfur-oxygen bond with distinctive chemical behavior. As an organosulfur oxoacid, it represents the first member in the progression of sulfur oxoacids that includes sulfinic acids (R-S(=O)OH) and sulfonic acids (R-S(=O)₂OH) .
Physical and Chemical Properties
Allylsulfenate exhibits the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆OS |
| Molecular Weight | 90.15 g/mol |
| Synonyms | 2-propenesulfenic acid, 3-hydroxysulfanylprop-1-ene, Allylsulfensaure |
| CAS Number | 62965-27-9 |
| IUPAC Name | 3-hydroxysulfanylprop-1-ene |
| Description | S-alkylsulfenic acid with allyl group |
| Biological Role | Radical scavenger, plant metabolite |
Similar to other simple sulfenic acids, allylsulfenate is highly reactive and challenging to isolate in solution due to its tendency to self-condense, forming thiosulfinates . The structure of allylsulfenate has been determined to be CH₂=CH-CH₂-S-O-H through various spectroscopic techniques .
Structural Characteristics
The allylic sulfenate structure features an allyl group attached to a sulfur atom, which is further bonded to a hydroxyl group. This arrangement creates a reactive center at the sulfur atom, contributing to the compound's chemical versatility . The C=C double bond in the allyl group provides additional reactivity sites for various transformations.
Synthesis and Preparation
Stabilization Strategies
Due to the high reactivity of simple sulfenic acids like allylsulfenate, various strategies have been employed to stabilize these compounds:
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Steric hindrance: Bulky substituents can prevent self-condensation
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Intramolecular hydrogen bonding: Stabilizes the S-OH moiety
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Low-temperature conditions: Minimizes thermal decomposition
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Trapping with dienophiles: Captures the reactive species
Reactivity and Chemical Behavior
Allylsulfenate demonstrates diverse reactivity patterns stemming from its unique functional group arrangement and electronic properties.
General Reactivity Patterns
As a sulfenic acid, allylsulfenate exhibits several characteristic reactions:
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Self-condensation to form thiosulfinates (RS(O)SR)
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Nucleophilic attack at the sulfur atom
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Electrophilic reactions at the sulfur-oxygen bond
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Addition reactions involving the allylic double bond
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Redox reactions involving the sulfur center
The S-OH bond in sulfenic acids like allylsulfenate possesses an O-H bond-dissociation energy significantly lower than that of analogous hydroperoxides, contributing to its distinct reactivity profile .
-Sigmatropic Rearrangements
A particularly notable aspect of allylsulfenate chemistry is its participation in reversible -sigmatropic rearrangements. Research spanning fifty years has demonstrated that this rearrangement provides a powerful synthetic tool for stereocontrolled transformations . In the presence of thiophiles, the sulfenate can be trapped, enabling the synthesis of allylic alcohols under mild conditions.
Conversion to 1,3-Dienes
Allylsulfenate serves as a key intermediate in the conversion of allyl alcohols to 1,3-dienes through a sequential process involving sulfenate-sulfoxide -sigmatropic rearrangement followed by syn-elimination . This transformation represents a valuable synthetic method for constructing conjugated diene systems.
Biological Relevance
Allylsulfenate and related sulfenic acids play important roles in biological systems, particularly in redox signaling and plant defense mechanisms.
Role in Plant Biochemistry
Sulfenic acids, including allylsulfenate derivatives, are produced by the enzymatic decomposition of sulfur-containing compounds in plants of the Allium genus, such as garlic and onions . The compound 1-propenesulfenic acid, formed when onions are cut, undergoes rearrangement catalyzed by lachrymatory factor synthase to produce syn-propanethial-S-oxide, the compound responsible for causing tears when cutting onions .
Antioxidant Properties
Allylsulfenate functions as a radical scavenger in biological systems, contributing to its role as a plant metabolite . This property is shared with other sulfenic acids, which can participate in redox reactions involving reactive oxygen species.
Related Compounds
Several compounds structurally related to allylsulfenate demonstrate significant applications in various fields.
Sodium Allylsulfonate
Sodium allylsulfonate (C₃H₅NaO₃S, CAS: 2495-39-8) is a sulfonate salt with diverse industrial applications . Unlike the reactive allylsulfenate, sodium allylsulfonate is stable and commercially available.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅NaO₃S |
| Molecular Weight | 144.12 g/mol |
| Physical State | White powder/crystalline solid |
| Melting Point | 242°C (decomposition) |
| Density | 1.206 g/cm³ |
| Water Solubility | 4 g/100 mL |
| pH Stability | Forms stable aqueous solutions |
Sodium allylsulfonate finds extensive application as a brightener in nickel electroplating, with typical dosages of 0.1-0.2 g/L . It also serves as a co-monomer in functional acrylic fibers, improving dyeing properties and heat resistance . Additionally, it functions as a chain transfer agent in polymerization reactions .
Allyl Bromide
Allyl bromide (3-bromopropene, C₃H₅Br) represents another important allyl derivative used in organic synthesis. This colorless liquid serves as an alkylating agent for the synthesis of polymers, pharmaceuticals, and other organic compounds . Allyl bromide can be prepared from allyl alcohol and hydrobromic acid or through halogen-exchange reactions with allyl chloride .
Allyl p-toluenesulphonate
Allyl p-toluenesulphonate (C₁₀H₁₂O₃S, CAS: 4873-09-0) is an allyl ester of p-toluenesulfonic acid . This compound serves as a versatile intermediate in organic synthesis, particularly for introducing the allyl group through nucleophilic substitution reactions.
Industrial Applications
The chemistry of allylsulfenate and related compounds translates to various practical applications across multiple industries.
Electroplating Industry
While allylsulfenate itself is too reactive for direct industrial application, its stable derivative sodium allylsulfonate serves as a primary component in nickel brightener formulations . In nickel electroplating baths, it functions as a basic brightener, contributing to the production of smooth, bright nickel coatings . The typical concentration used is 0.1-0.2 g/L .
Textile Industry
Sodium allylsulfonate finds application in the textile industry as a dyesite monomer in acrylic fibers . Its incorporation enhances dyeing properties and improves heat resistance of the resulting polymeric materials . This application leverages the reactive allyl functionality while maintaining stability through the sulfonate group.
Pharmaceutical Intermediates
The reactive nature of allylsulfenate makes it valuable in pharmaceutical synthesis, particularly through its derivatives. Sodium allylsulfonate serves as a pharmaceutical intermediate for various bioactive compounds . The allyl group provides a handle for further functionalization through addition, oxidation, or rearrangement reactions.
Research Developments
Research into allylsulfenate chemistry continues to advance, particularly in the areas of organic synthesis and catalysis.
Sigmatropic Rearrangements
The -sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates remains an active area of research, with developments focusing on enhancing stereoselectivity and expanding substrate scope . Recent advances have demonstrated the coupling of this rearrangement with other stereocontrolled reactions, enhancing its synthetic utility .
Applications in Natural Product Synthesis
The allylsulfenate-mediated transformations have found application in the synthesis of natural and bioactive products . The mild conditions and stereoselectivity of these reactions make them valuable tools for constructing complex molecular frameworks with defined stereochemistry.
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